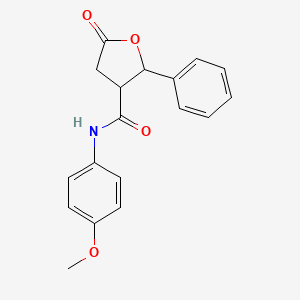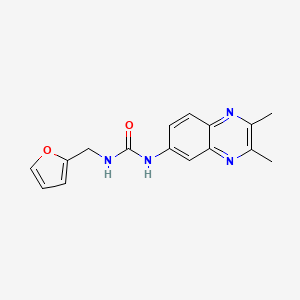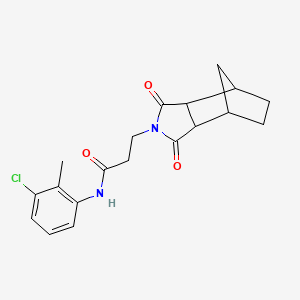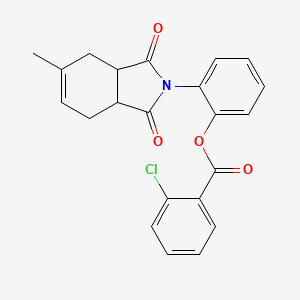
N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyloxolane ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry and drug discovery, N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide-related compounds have been synthesized and evaluated for their therapeutic potential. For instance, derivatives of this compound have shown activity against different strains of Plasmodium falciparum, highlighting their potential in anti-malarial therapy (Hermann et al., 2021). Additionally, the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate structural features similar to the target compound, have been explored, indicating their relevance in addressing diabetes through α-amylase inhibition assays (Lalpara et al., 2021).
Targeted Therapy Research
Compounds structurally related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have been investigated for their selectivity and efficacy in targeted therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating their potential in cancer therapy through the inhibition of specific kinase pathways (Schroeder et al., 2009).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related prodrugs have been studied, providing insights into their systemic bioavailability, clearance, and conversion into active metabolites. Such research is crucial for the development of orally efficacious drugs with improved systemic exposure, as seen in studies involving prodrugs of antiprotozoal and antifungal agents (Midgley et al., 2007).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, compounds related to N-(4-methoxyphenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide have contributed to the development of new supramolecular packing motifs. For instance, structures exhibiting π-stacked rods encased in triply helical hydrogen bonded amide strands have been synthesized, demonstrating a novel mode of organization that could influence the design of columnar liquid crystals (Lightfoot et al., 1999).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom with a methoxyphenyl group using appropriate reagents and catalysts.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
- Oxidation
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-9-7-13(8-10-14)19-18(21)15-11-16(20)23-17(15)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZSPSVRDEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4007936.png)
![6-(tetrahydrofuran-2-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)
![(5Z)-5-{[(4-methoxyphenyl)amino]methylidene}-1-(thiophen-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4007946.png)

![N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007957.png)
![3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B4007962.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![3-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B4007980.png)

![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE](/img/structure/B4008007.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
